(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate
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Overview
Description
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate: is an organic compound with a unique structure that includes an oxetane ring and a chloropropenoate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate typically involves the reaction of (3-Methyloxetan-3-yl)methanol with 3-chloroprop-2-enoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alkenes.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The oxetane ring can undergo ring-opening reactions, while the chloropropenoate group can participate in addition and substitution reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
Comparison with Similar Compounds
(3-Methyloxetan-3-yl)methyl prop-2-ynoate: Similar structure but with a prop-2-ynoate group instead of a chloropropenoate group.
(3-Methyloxetan-3-yl)methyl benzoate: Contains a benzoate group instead of a chloropropenoate group.
Uniqueness:
- The presence of the chloropropenoate group in (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- The oxetane ring provides unique steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
113001-58-4 |
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Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl 3-chloroprop-2-enoate |
InChI |
InChI=1S/C8H11ClO3/c1-8(4-11-5-8)6-12-7(10)2-3-9/h2-3H,4-6H2,1H3 |
InChI Key |
MNHIRIPULUIUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC(=O)C=CCl |
Origin of Product |
United States |
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